molecular formula C16H12FN3O2S B2965679 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886908-23-2

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2965679
CAS No.: 886908-23-2
M. Wt: 329.35
InChI Key: OJNUIKJIBUTQHV-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylthio)phenyl group and at the 2-position with a 3-fluorobenzamide moiety. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding, making it a key pharmacophore in drug discovery . The methylthio (-SMe) group at the phenyl ring may enhance lipophilicity and modulate enzyme interactions, while the 3-fluoro substituent on the benzamide likely improves bioavailability and target binding through electronic effects . This compound has been studied in contexts such as antiviral and enzyme inhibition research, though specific biological data for this exact derivative require further exploration .

Properties

IUPAC Name

3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-13-8-3-2-7-12(13)15-19-20-16(22-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNUIKJIBUTQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the methylthio group: This can be accomplished through a nucleophilic substitution reaction using a methylthiol reagent.

    Formation of the benzamide structure: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring contribute to its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the 1,3,4-Oxadiazole Ring

Methylthio vs. Ethylthio Groups
  • In silico studies revealed that 6a interacts with human carbonic anhydrase II (hCA II) via hydrophobic contacts and hydrogen bonds with residues like Thr199 and Gln92 . The ethylthio group may reduce enzymatic inhibition compared to methylthio due to decreased compatibility with the hCA II active site.
Chlorophenyl vs. Methylthiophenyl Substitutions
  • 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide: This derivative features a chlorophenyl group on the oxadiazole and a sulfanyl linkage. The chloro substituent’s electron-withdrawing nature may enhance electrophilic interactions, while the acetamide group (vs. This compound demonstrated moderate antibacterial activity, highlighting the importance of the benzamide moiety for target affinity .
Thioxo vs. Methylthio Modifications
  • However, the partially reduced oxadiazole ring (4,5-dihydro) may decrease planarity and π-π stacking efficiency compared to the fully aromatic target compound .

Fluorine Substitution Patterns

  • 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide : These simpler fluorinated benzamides exhibit complex NMR spectra due to scalar coupling effects, underscoring fluorine’s electronic impact. The 3-fluoro position on the benzamide in the target compound may optimize dipole interactions and metabolic stability compared to para-substituted analogues .
  • Compound 15 ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-(3-fluoro-5-(5-fluoropyrimidin-4-yl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) : This multi-fluorinated derivative shows enhanced bioactivity, likely due to increased lipophilicity and resistance to oxidative metabolism. The dual fluorine atoms on the benzamide and pyrimidine rings suggest synergistic effects in target engagement .

Role of the Benzamide Moiety

  • The retained 4-fluorobenzamide group, however, maintains partial activity, emphasizing the benzamide scaffold’s importance .
  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Substituting benzamide with furan-2-carboxamide abolishes aromatic interactions, leading to reduced insecticidal activity in comparative studies .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID Key Substituents Biological Activity / Notes Reference
Target Compound 5-(2-(Methylthio)phenyl)-oxadiazole; 3-F-benzamide Hypothesized antiviral/enzyme inhibition
Compound 6a 5-(Ethylthio)phenyl; sulfonylbenzamide hCA II inhibition (docking score: -9.2 kcal/mol)
2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide 5-(2-Chlorophenyl); acetamide Moderate antibacterial activity
Compound 15 3-Fluoro-5-(5-fluoropyrimidinyl)phenyl Enhanced antifungal/sterol demethylase inhibition

Table 2: Impact of Fluorine Substitution

Compound Fluorine Position Key Finding Reference
Target Compound 3-F on benzamide Improved metabolic stability vs. non-fluorinated
3-Fluoro-N-(4-fluorophenyl)benzamide 3-F (benzamide); 4-F (phenyl) Complex NMR coupling, reduced solubility
4-Fluoro-N-[2-(1-methylethyl)phenyl]benzamide 4-F (benzamide) Lower enzyme affinity vs. 3-F analogues

Biological Activity

3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is C16H15FN4O2SC_{16}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 342.38 g/mol. The compound features a fluorine atom, a methylthio group, and an oxadiazole ring, which contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated potent activity against various cancer cell lines. A study reported that 1,3,4-oxadiazole derivatives showed cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective growth inhibition at low concentrations .

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi. A specific study highlighted the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored through various assays. Compounds exhibiting structural similarities to 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been shown to reduce inflammatory markers in cell cultures and animal models .

Structure-Activity Relationship (SAR)

The biological activity of 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be influenced by modifications to its chemical structure. Key findings from SAR studies include:

  • Fluorination : The presence of a fluorine atom enhances lipophilicity and bioavailability.
  • Methylthio Group : This substitution increases the compound's ability to interact with biological targets.
  • Oxadiazole Ring : Essential for maintaining the structural integrity necessary for biological activity.

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of oxadiazole derivatives, researchers synthesized several analogs of 3-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide. The results indicated that certain modifications led to improved cytotoxicity against the MCF-7 breast cancer cell line with IC50 values ranging from 10 µM to 30 µM .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of a series of oxadiazole compounds against common pathogens. Among them, one derivative exhibited significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

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